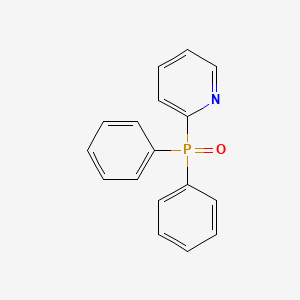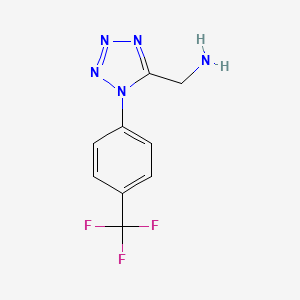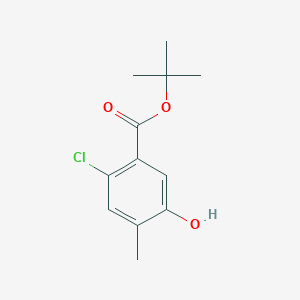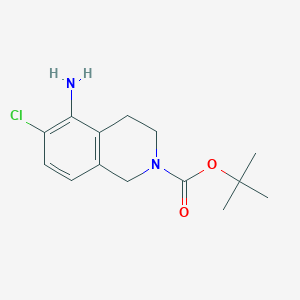
Tert-butyl 5-amino-6-chloro-3,4-dihydroisoquinoline-2(1h)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-amino-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a chloro substituent on the tetrahydroisoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Chloro Group: The chloro substituent can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 5-amino-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Dechlorinated derivatives
Substitution: Amino or thiol-substituted derivatives
Wissenschaftliche Forschungsanwendungen
Tert-butyl 5-amino-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and other bioactive compounds.
Biological Studies: The compound is used in studies investigating the biological activity of tetrahydroisoquinoline derivatives, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: It is used in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of tert-butyl 5-amino-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the amino and chloro groups allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydroisoquinoline: The parent compound without the tert-butyl ester, amino, and chloro substituents.
5-Amino-6-chloro-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the tert-butyl ester group.
Tert-butyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Similar structure but without the chloro substituent.
Uniqueness
Tert-butyl 5-amino-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to the combination of the tert-butyl ester, amino, and chloro groups on the tetrahydroisoquinoline ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C14H19ClN2O2 |
|---|---|
Molekulargewicht |
282.76 g/mol |
IUPAC-Name |
tert-butyl 5-amino-6-chloro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-7-6-10-9(8-17)4-5-11(15)12(10)16/h4-5H,6-8,16H2,1-3H3 |
InChI-Schlüssel |
SAJZSDBAGGNASJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B13644677.png)
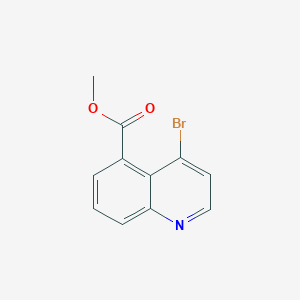
![2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine](/img/structure/B13644696.png)

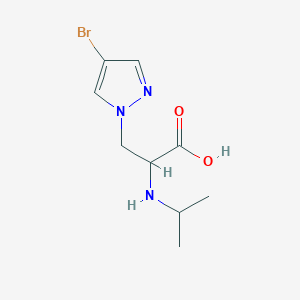
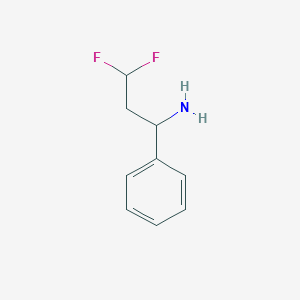


![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile](/img/structure/B13644714.png)
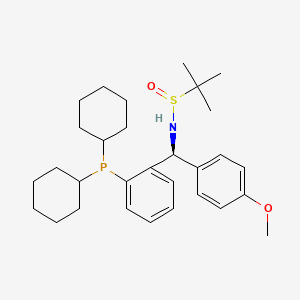
![2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13644721.png)
